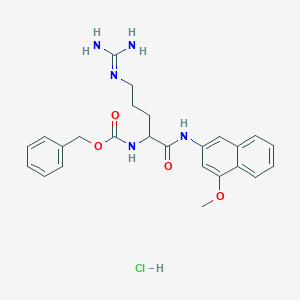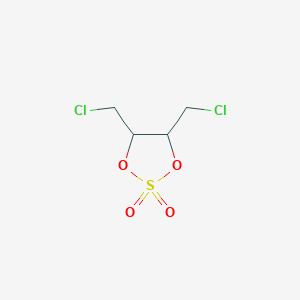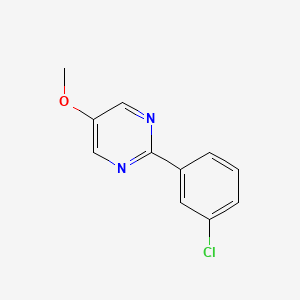
N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group, a pyrazole ring, and a thiazole ring
Méthodes De Préparation
The synthesis of N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring is synthesized and functionalized with a methoxy group.
Synthesis of the pyrazole ring: The pyrazole ring is prepared separately through cyclization reactions involving hydrazines and 1,3-diketones.
Construction of the thiazole ring: The thiazole ring is formed via cyclization reactions involving thioureas and α-haloketones.
Coupling reactions: The final step involves coupling the pyrimidine, pyrazole, and thiazole rings under specific conditions to form the target compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the nitrogen atoms in the rings. Common reagents include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound may be used as a probe or a tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It can be utilized in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, which can affect their properties and applications.
Other pyrimidine-pyrazole-thiazole compounds: These compounds share the same core structure but may have different functional groups or ring substitutions.
The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10N6OS |
|---|---|
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
N-(4-methoxypyrimidin-2-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N6OS/c1-18-9-2-3-12-10(16-9)17-11-15-8(6-19-11)7-4-13-14-5-7/h2-6H,1H3,(H,13,14)(H,12,15,16,17) |
Clé InChI |
CJVUTMRWVBPPMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC=C1)NC2=NC(=CS2)C3=CNN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


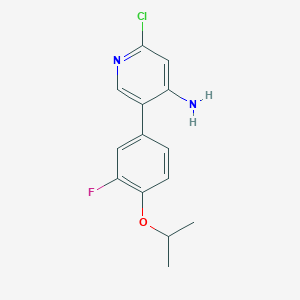


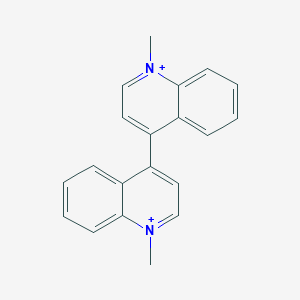
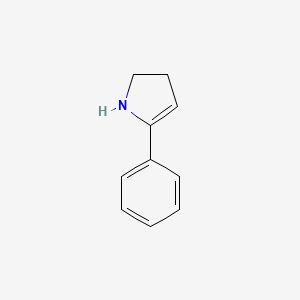
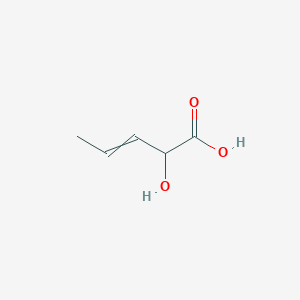

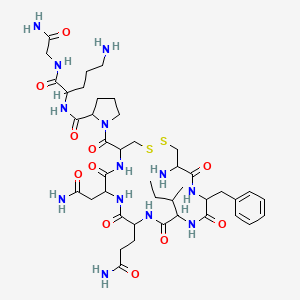

![Ethyl 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(hydroxyimino)acetate](/img/structure/B13888088.png)
![tert-butyl N-[2-[(4-propan-2-ylbenzoyl)amino]phenyl]carbamate](/img/structure/B13888099.png)
